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molecular formula C10H10ClN3 B8372259 3-Chloro-6,7-dimethyl-quinoxalin-2-ylamine

3-Chloro-6,7-dimethyl-quinoxalin-2-ylamine

Cat. No. B8372259
M. Wt: 207.66 g/mol
InChI Key: LWCPFAGDDPORIW-UHFFFAOYSA-N
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Patent
US08729082B2

Procedure details

A mixture of 2,3-dichloro-6,7-dimethyl-quinoxaline (30 g) in 300 mL of THF was cooled with dry-ice in a sealed vessel. Ammonia gas was added for 10 min, then the mixture was heated to 100° C. for 20 h. After removal of the solvent in vaccuo the residue was purified by flash chromatography to yield 14 g of the title compound. 1H-NMR (300 MHz, d6-DMSO): δ=7.43 (1H, s), 7.37 (1H, s), 7.00 (2H, s), 2.28 (6H, s) ppm.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11](Cl)=[N:10][C:9]2[C:4](=[CH:5][C:6]([CH3:14])=[C:7]([CH3:13])[CH:8]=2)[N:3]=1.C(=O)=O.[NH3:18]>C1COCC1>[Cl:1][C:2]1[C:11]([NH2:18])=[N:10][C:9]2[C:4]([N:3]=1)=[CH:5][C:6]([CH3:14])=[C:7]([CH3:13])[CH:8]=2

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=NC2=CC(=C(C=C2N=C1Cl)C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vaccuo the residue
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC2=CC(=C(C=C2N1)C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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